C-Reactive Protein (CRP) (77-82)

Vue d'ensemble

Description

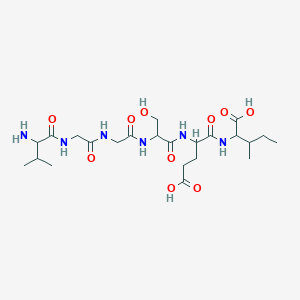

C-Reactive Protein (CRP) (77-82) is a synthetic peptide fragment corresponding to residues 77–82 of the full-length CRP protein (Val-Gly-Gly-Ser-Glu-Ile) . CRP itself is a pentameric acute-phase protein synthesized by hepatocytes in response to interleukin-6 (IL-6) during inflammation . The 77-82 fragment retains biological activity, particularly in modulating neutrophil oxidative metabolism, and is implicated in cardiovascular risk and atherosclerosis . Its molecular formula is C₂₃H₄₀N₆O₁₀ (free base) or C₂₅H₄₄N₆O₁₂ (acetate form), with a molecular weight of 560.61–620.66 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of C-Reactive Protein (77-82) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions until the desired sequence is achieved. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of C-Reactive Protein (77-82) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for research and clinical applications .

Analyse Des Réactions Chimiques

Types of Reactions

C-Reactive Protein (77-82) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each providing insights into the structural and functional properties of C-Reactive Protein (77-82) .

Applications De Recherche Scientifique

CRP as a Marker of Inflammation and Infection

CRP is primarily recognized as an acute-phase reactant that increases significantly in response to inflammation. Its levels can rise dramatically within hours of an inflammatory stimulus, making it a crucial marker for detecting various conditions:

- Infection : Elevated CRP levels are indicative of acute bacterial infections. Studies have shown that CRP can serve as a reliable marker for diagnosing infections such as pneumonia and sepsis, with levels exceeding 50 mg/L often associated with severe bacterial infections . For instance, research indicates that CRP can differentiate between types of infections, although it cannot specify the exact nature of the infection .

- Inflammatory Diseases : CRP is used to monitor conditions like rheumatoid arthritis and inflammatory bowel disease. Its levels correlate with disease activity, helping clinicians assess the effectiveness of treatment regimens .

CRP in Cardiovascular Disease

CRP has gained prominence in cardiovascular research due to its association with cardiovascular disease (CVD). It serves as a prognostic marker for cardiovascular events:

- Risk Assessment : Elevated CRP levels are linked to an increased risk of myocardial infarction and stroke. Studies suggest that high-sensitivity CRP tests can provide additional risk stratification beyond traditional lipid profiles .

- Pathophysiology : CRP contributes to atherogenesis by promoting inflammation within arterial walls, enhancing LDL uptake by macrophages, and stimulating the complement cascade . This multifaceted role positions CRP as a potential therapeutic target in managing cardiovascular diseases.

Emerging Roles in Autoimmune Disorders

Recent studies indicate that CRP may play a role in the pathogenesis of autoimmune diseases:

- Autoimmunity : In conditions like lupus nephritis, specific autoantibodies against monomeric CRP have been identified, suggesting that CRP could be involved in the immune response associated with these disorders .

- Regulatory Functions : Research has shown that modified forms of CRP can modulate T-cell responses, indicating potential therapeutic applications in managing autoimmune conditions .

Applications in Cancer Research

CRP is increasingly being studied for its implications in oncology:

- Tumor Marker : Elevated CRP levels have been associated with poor prognosis in various cancers. Its role as a systemic inflammatory marker may reflect tumor burden or response to therapy .

- Mechanistic Insights : Studies suggest that CRP may influence tumor progression through pro-inflammatory pathways, highlighting its dual role as both a marker and a potential mediator of cancer-related inflammation .

Case Study 1: Cardiovascular Risk Assessment

A prospective study evaluated the predictive value of high-sensitivity CRP levels in healthy individuals. Results indicated that those with elevated CRP had a significantly higher risk of developing CVD over five years compared to those with normal levels .

Case Study 2: Infection Monitoring

In a cohort of patients with suspected sepsis, elevated CRP levels were correlated with clinical outcomes. Patients with higher initial CRP values had longer hospital stays and higher mortality rates, underscoring the importance of CRP as a prognostic tool in critical care settings .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Inflammation Detection | Infection diagnosis | Elevated levels indicate acute bacterial infections |

| Cardiovascular Disease | Risk assessment | High-sensitivity tests improve risk stratification |

| Autoimmune Disorders | Monitoring disease activity | Correlates with disease severity |

| Cancer Research | Prognostic marker | Elevated levels linked to poor prognosis |

Mécanisme D'action

C-Reactive Protein (77-82) exerts its effects by binding to phosphocholine on the surface of dead or dying cells and certain bacteria. This binding activates the complement system, leading to opsonization and phagocytosis of the target cells. The peptide also interacts with Fc receptors on immune cells, modulating their activity and contributing to the inflammatory response .

Comparaison Avec Des Composés Similaires

CRP Isoforms

CRP exists in three conformational isoforms:

- Pentameric CRP (pCRP): The soluble, circulating form secreted by the liver. It binds to phosphocholine on pathogens, activating the complement system .

- Monomeric CRP (mCRP): A membrane-bound isoform generated by dissociation of pCRP. mCRP exhibits pro-inflammatory properties, promoting leukocyte adhesion and endothelial activation .

- Transitional CRP (mCRP/pCRP): A hybrid form retaining pentameric structure but expressing mCRP-like epitopes upon binding to cell membranes .

Key Differences:

- Bioactivity: CRP (77-82) inhibits neutrophil oxidative metabolism , while mCRP enhances inflammation .

- Structure: CRP (77-82) is a linear peptide, whereas pCRP and mCRP are folded proteins with quaternary structures .

High-Sensitivity CRP (hs-CRP)

hs-CRP is an assay variant with enhanced sensitivity (detection limit: 0.01–2 mg/dL ), enabling quantification of low-grade inflammation for cardiovascular risk stratification . Unlike CRP (77-82), hs-CRP measures the intact protein and is standardized for clinical use .

Procalcitonin (PCT)

PCT, a precursor of calcitonin, is elevated in bacterial infections. Unlike CRP (77-82), PCT shows higher specificity for sepsis and correlates with disease severity (e.g., SOFA scores) .

Serum Amyloid A (SAA)

SAA, another acute-phase protein, shares IL-6-driven synthesis with CRP but is more sensitive to viral infections. SAA levels rise 1,000-fold during inflammation, compared to CRP’s 100-fold increase .

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Structure | Primary Source | Key Function | Clinical Use |

|---|---|---|---|---|---|

| CRP (77-82) | 560.61–620.66 | Linear peptide | Synthetic | Modulates neutrophil metabolism | Research (atherosclerosis, inflammation) |

| pCRP | 115,000 | Pentameric | Liver | Pathogen recognition, complement activation | Infection monitoring |

| mCRP | 23,000 | Monomeric | pCRP dissociation | Pro-inflammatory signaling | Atherosclerosis research |

| hs-CRP | 115,000 | Pentameric | Liver | Low-grade inflammation detection | Cardiovascular risk assessment |

| PCT | 13,000 | Prohormone | Thyroid/extra-thyroidal | Bacterial infection marker | Sepsis diagnosis |

| SAA | 12,000 | Apolipoprotein | Liver | Lipid metabolism, chemotaxis | Viral infection monitoring |

Research Findings

- mCRP vs. pCRP: mCRP induces endothelial cell apoptosis and foam cell formation, directly contributing to atherosclerosis, whereas pCRP is less bioactive .

- hs-CRP: Levels >3 mg/L predict cardiovascular events, independent of LDL cholesterol . Genetic variants (e.g., rs1130864) influence baseline hs-CRP levels .

- PCT vs. CRP: PCT outperforms CRP in distinguishing bacterial from viral infections (AUC: 0.89 vs. 0.73) .

Genetic and Environmental Influences

- CRP Gene Polymorphisms: SNPs in the CRP promoter (e.g., rs1130864) and loci near HNF1A and IL6R account for 30–40% of CRP variability .

- Ethnic Variability: African Americans show unique CRP-associated SNPs (e.g., rs2794520), underscoring population-specific genetic regulation .

Clinical Implications

Activité Biologique

C-Reactive Protein (CRP) is a critical component of the body's immune response, primarily recognized for its role as a biomarker of inflammation. The specific fragment of CRP, known as CRP (77-82), has garnered attention for its distinct biological activities and implications in various pathological states. This article delves into the biological activity of CRP (77-82), highlighting its mechanisms, clinical significance, and relevant research findings.

Overview of C-Reactive Protein

CRP is an acute-phase protein synthesized predominantly in the liver in response to inflammatory cytokines, particularly interleukin-6 (IL-6). Under normal conditions, CRP levels are low, typically ranging from 0.8 mg/L to 3.0 mg/L; however, they can surge dramatically—up to 1,000-fold—during acute inflammatory responses . The protein exists in two forms: native CRP (nCRP), which is a pentamer, and monomeric CRP (mCRP), which is formed when nCRP dissociates under inflammatory conditions.

Biological Functions of CRP (77-82)

Binding and Inhibition of Neutrophil Activity

Research indicates that the peptide fragment spanning residues 77–82 of CRP plays a significant role in modulating neutrophil functions. Specifically, this fragment has been shown to inhibit neutrophil superoxide generation and chemotaxis, crucial processes in the inflammatory response . By binding to specific receptors on neutrophils, CRP (77-82) diminishes their activation and recruitment to sites of inflammation . This suggests an anti-inflammatory role for this particular peptide.

Impact on Cytokine Production

Interestingly, while the 77-82 fragment inhibits certain neutrophil functions, other fragments of CRP enhance cytokine production. For instance, fragments 174–185 have been associated with increased production of soluble IL-6 receptor (sIL-6R) by neutrophils . This duality indicates that different regions of CRP can exert opposing effects on immune cell activity.

CRP exerts its biological effects through multiple pathways:

- Complement Activation : CRP activates the classical complement pathway by binding to C1q, leading to opsonization of pathogens and enhanced phagocytosis .

- Receptor Interactions : CRP interacts with various receptors including Fc receptors on immune cells and TLR4 on vascular smooth muscle cells, influencing immune responses and inflammation .

- Modulation of Endothelial Function : CRP has been shown to inhibit endothelial nitric oxide synthase (eNOS), potentially contributing to endothelial dysfunction observed in chronic inflammatory states .

Clinical Significance

CRP serves as a valuable biomarker for assessing inflammation and disease severity. Elevated levels are associated with various conditions, including cardiovascular diseases, infections, and autoimmune disorders. In critically ill patients, for example, a CRP level above 41 mg/L has been correlated with unfavorable outcomes .

Table: Clinical Implications of Elevated CRP Levels

Case Studies

Several studies highlight the role of CRP in clinical settings:

- Study on Pneumococcal Infection : Mice treated with CRP showed increased survival rates when infected with Streptococcus pneumoniae, demonstrating the protective role of CRP during bacterial infections .

- Neutrophil Recruitment Study : In vivo experiments indicated that CRP significantly reduces neutrophil recruitment in models of inflammation, suggesting its potential therapeutic role in controlling excessive inflammation .

Q & A

Basic Research Questions

Q. What is the structural characterization of CRP (77-82), and how does it relate to its biological activity?

CRP (77-82) is a hexapeptide fragment derived from the full-length CRP protein, with the amino acid sequence Val-Gly-Gly-Ser-Glu-Ile (VGGSEI) and a molecular formula of C23H40N6O10 (MW: 560.61). Its secondary structure, including β-sheet and loop regions, has been analyzed via NMR and computational modeling, revealing conserved residues critical for ligand binding and inflammatory signaling . Structural studies suggest that this fragment retains partial functionality of full-length CRP, such as complement activation and interaction with Fcγ receptors .

Q. How should CRP (77-82) be stored and handled to ensure experimental reproducibility?

- Powder: Store at -20°C for up to 3 years; avoid moisture to prevent degradation.

- Solubilized form: Dissolve in water (10 mM stock) and store at -80°C for ≤6 months or -20°C for ≤1 month. Repeated freeze-thaw cycles should be avoided to maintain stability .

- Validation: Use mass spectrometry or HPLC to confirm peptide integrity before critical experiments.

Q. What methodologies are recommended for quantifying CRP (77-82) in experimental settings?

High-sensitivity ELISA (hs-CRP) is preferred for low-concentration detection (e.g., in cell culture supernatants), while immunoturbidimetry is suitable for plasma/serum. Standardization using certified reference materials (CRM 470) is critical to minimize inter-assay variability . Pre-analytical factors (e.g., hemolysis, delayed processing) can inflate CRP levels; immediate centrifugation and storage at -80°C are advised .

Q. How does CRP (77-82) function as a biomarker in inflammatory and cardiovascular research?

CRP (77-82) reflects localized inflammation and is implicated in atherogenesis via macrophage recruitment, LDL oxidation, and endothelial dysfunction. Elevated levels correlate with cardiovascular risk in cohort studies, even after adjusting for traditional risk factors (e.g., lipids) . However, its role as a causal agent vs. bystander marker remains debated due to conflicting genetic and interventional data .

Advanced Research Questions

Q. What experimental design considerations are critical for studying CRP (77-82) in mechanistic models of atherosclerosis?

- Controls: Include full-length CRP and scrambled-sequence peptides to distinguish fragment-specific effects.

- Cell models: Use human aortic endothelial cells (HAECs) or THP-1 macrophages to assess endothelial adhesion molecule expression (e.g., VCAM-1) or foam cell formation .

- Animal models: CRISPR-edited mice lacking CRP or IL-6 can clarify the fragment's dependency on systemic inflammation pathways .

- Dosage: Physiological concentrations (1–10 µg/mL) should mimic in vivo conditions to avoid supraphysiological artifacts .

Q. How do genetic polymorphisms influence CRP (77-82) levels and associated cardiovascular risk?

Genome-wide association studies (GWAS) identify SNPs in CRP (e.g., rs1205, rs1130864) and regulatory genes (e.g., IL6R, HNF1A) that explain ~40% of CRP variability. Mendelian randomization suggests CRP elevation may not causally increase cardiovascular risk, highlighting its role as a biomarker rather than therapeutic target . Researchers should genotype participants in cohort studies to account for genetic confounding .

Q. What computational approaches are used to analyze CRP (77-82) interactions with ligands?

Molecular dynamics simulations (e.g., GROMACS) and docking studies (AutoDock Vina) model CRP (77-82) binding to phosphocholine or oxidized LDL. The Protein Data Bank (PDB: 1GNH) provides a structural template for full-length CRP, which can be adapted to study fragment interactions . Conserved residues (e.g., Glu81) are critical for ligand affinity, as shown by alanine-scanning mutagenesis .

Q. How can researchers resolve contradictions in CRP's role as a diagnostic vs. prognostic marker?

- Diagnostic utility: CRP (77-82) lacks specificity for cardiovascular disease (CVD) but aids in risk stratification when combined with troponin or lipid panels .

- Prognostic value: In longitudinal studies, persistently elevated CRP (>3 mg/L) predicts recurrent myocardial infarction, but statin therapy attenuates this association, suggesting inflammation-dependent pathways .

- Meta-analyses: Pooled data from >20 cohorts (e.g., Women’s Health Initiative) show moderate hazard ratios (HR: 1.5–2.0) for CVD, supporting its inclusion in predictive algorithms like the Reynolds Risk Score .

Q. What are the challenges in standardizing CRP (77-82) assays across research laboratories?

Inter-lab variability arises from:

- Antibody specificity: Commercial ELISAs may cross-react with full-length CRP or fibrinogen. Validate assays using Western blot or epitope mapping .

- Calibration: Use WHO-certified reference materials (CRM 470) and harmonize units (mg/L vs. µmol/L) .

- Pre-analytical factors: Standardize blood collection protocols (e.g., EDTA plasma vs. serum) to minimize matrix effects .

Q. How does CRP (77-82) contribute to the "inflammatory paradox" in cardiovascular research?

Despite strong observational associations, clinical trials targeting CRP (e.g., canakinumab) show CVD risk reduction independent of CRP lowering, suggesting upstream mediators (e.g., IL-1β) are more critical. CRP (77-82) may amplify inflammation via localized complement activation but is not a primary driver of atherogenesis . Researchers should prioritize mechanistic studies in conditional knockout models to dissect its tissue-specific roles .

Q. Methodological Recommendations

- Data interpretation: Always adjust for confounders (e.g., BMI, smoking) in epidemiological studies, as CRP levels correlate strongly with metabolic syndrome .

- Experimental validation: Pair in vitro findings with clinical cohorts to assess translational relevance.

- Ethical considerations: Disclose CRP's limited standalone diagnostic utility to avoid overinterpretation in preclinical studies .

Propriétés

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N6O10/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,13-,14-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZAWCJTNPWLJO-JELDOXETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.